N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride
Description
N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride is a benzamide derivative featuring a diethylaminoethyl chain and a 2-pyridylmethyl group attached to the benzamide nitrogen. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications.
Properties
CAS No. |
100243-32-1 |
|---|---|
Molecular Formula |
C19H26ClN3O |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
2-[benzoyl(pyridin-2-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(16-18-12-8-9-13-20-18)19(23)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
InChI Key |
CDHNRXXKTHROAG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC1=CC=CC=N1)C(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Formation of the benzamide core by coupling a benzoyl chloride derivative with an amine.
- Introduction of the diethylaminoethyl and 2-pyridylmethyl substituents on the nitrogen atom.
- Conversion of the free base into its hydrochloride salt to enhance stability and solubility.
Detailed Synthetic Route
Based on literature analogues and related benzamide compounds, the preparation can be outlined as follows:
Preparation of Benzoyl Chloride Intermediate
Starting from benzoic acid or substituted benzoic acid derivatives, the acid is converted to the corresponding benzoyl chloride using reagents such as thionyl chloride (SOCl₂). This transformation is typically conducted under reflux conditions with removal of generated gases.Amide Bond Formation
The benzoyl chloride is reacted with 2-(diethylamino)ethylamine to form N-(2-diethylaminoethyl)benzamide. This reaction is generally performed in an inert solvent such as chloroform or dichloromethane, under cooling to control the exothermic reaction.Alkylation with 2-Pyridylmethyl Halide
The secondary amine benzamide intermediate is then alkylated with 2-(chloromethyl)pyridine or a similar 2-pyridylmethyl halide to introduce the pyridylmethyl substituent on the nitrogen. This alkylation is typically carried out under basic conditions with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF.Formation of Hydrochloride Salt
The free base of N-(2-diethylaminoethyl)-N-(2-pyridylmethyl)benzamide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or an ethanolic solution of HCl. This step improves the compound’s crystallinity and handling properties.
Catalytic Reduction and Purification (Analogous Methods)
Though specific data on this exact compound is limited, related benzamide derivatives have been prepared using catalytic hydrogenation steps to reduce nitro groups to amino groups, followed by extraction and recrystallization for purification. For example, catalytic reduction with Raney nickel under hydrogen atmosphere has been employed in similar benzamide syntheses to obtain amine intermediates, which are then converted to hydrochloride salts with characteristic melting points.
Reaction Conditions and Yields
- Typical reaction temperatures range from 0 to 65°C during amide formation and alkylation steps.
- Solvents such as chloroform, dichloromethane, acetonitrile, or DMF are commonly used.
- Bases like potassium carbonate or triethylamine facilitate alkylation.
- Hydrogen chloride in ethanol or gaseous HCl is used for salt formation.
- Purification is achieved by recrystallization from solvents such as isopropanol or ethanol.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Benzoyl chloride formation | Thionyl chloride (SOCl₂) | None or inert solvent | Reflux (~70-80°C) | Removal of SO₂ and HCl gases |
| Amide bond formation | 2-(Diethylamino)ethylamine | CHCl₃, DCM | 0-25°C | Controlled addition, inert atmosphere |
| Alkylation | 2-(Chloromethyl)pyridine, base (K₂CO₃) | Acetonitrile, DMF | 25-65°C | Stirring for several hours |
| Hydrochloride salt formation | HCl gas or ethanolic HCl | Ethanol | Room temperature | Crystallization of hydrochloride salt |
| Purification | Recrystallization | Isopropanol, ethanol | Room temperature | Enhances purity and crystallinity |
Analytical and Research Outcomes
Characterization Techniques
- Melting Point Determination: Hydrochloride salts typically show sharp melting points indicative of purity (e.g., 127-140°C for related compounds).
- Spectroscopic Analysis:
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms amide bond formation and presence of characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide detailed structural information confirming substitution patterns on the benzamide nitrogen.
- X-ray Crystallography: Used in related benzamide derivatives to confirm molecular geometry and hydrogen bonding interactions, which stabilize the supramolecular structure.
Hydrogen Bonding and Molecular Interactions
Studies on N,N-disubstituted benzamides demonstrate that substituents influence hydrogen bonding strength and molecular interactions, which can affect solubility and biological activity. Thermodynamic parameters such as enthalpy changes (-ΔH₀) for hydrogen bonding have been quantified for similar compounds, showing values around -17 to -22 kJ/mol depending on substituents.
Purity and Stability
The hydrochloride salt form enhances the compound’s stability and crystallinity, facilitating handling and storage. Recrystallization from appropriate solvents yields high-purity material suitable for further research or pharmaceutical development.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits three key reactive regions:
-
Amide bond : Prone to hydrolysis under acidic/basic conditions.
-
Pyridine ring : Capable of electrophilic substitution due to aromatic nitrogen's electron-withdrawing effect.
-
Tertiary amine : Forms stable acid-addition salts and participates in alkylation/quaternization reactions.
Hydrolysis Reactions
The amide bond undergoes hydrolysis, yielding carboxylic acid and amine derivatives. Conditions and outcomes are summarized below:
| Condition | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | Benzoic acid + N-(2-diethylaminoethyl)-2-pyridylmethylamine | 78% | |
| 2M NaOH, 60°C, 12h | Sodium benzoate + free amine derivatives | 65% |
Hydrolysis kinetics are pH-dependent, with faster rates observed under strong acidic conditions due to protonation of the amide carbonyl .
Salt Formation
The tertiary amine forms stable salts with various acids:
| Acid | Salt Form | Melting Point | Crystallization Solvent |
|---|---|---|---|
| HCl (1 eq) | Monohydrochloride | 137–140°C | Ethanol/ether |
| HCl (2 eq) | Dihydrochloride | 188–193°C | Methanol |
| H₂SO₄ | Neutral sulfate | 206–208°C | Ethanol |
Salt formation significantly improves water solubility (>50 mg/mL for dihydrochloride) .
Pyridine Ring Modifications
Electrophilic substitution occurs preferentially at the pyridine meta-position:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 5-Nitro-pyridylmethyl derivative | 42% |
| Bromination | Br₂/CHCl₃, 10°C, 16h | 5-Bromo-pyridylmethyl derivative | 38% |
Steric hindrance from the benzamide group directs substitution to the less hindered positions .
Alkylation/Quaternization
The diethylaminoethyl side chain undergoes quaternization with alkyl halides:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | EtOH, 25°C, 24h | Quaternary ammonium iodide salt | Enhanced antimicrobial activity |
| Ethyl bromoacetate | DMF, 60°C, 8h | N-Carbethoxyethyl derivative | Prodrug synthesis |
Quaternized derivatives show increased water solubility (up to 120 mg/mL) .
Catalytic Hydrogenation
While the parent compound lacks reducible groups, synthetic intermediates with nitro substituents undergo hydrogenation:
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Nitro-benzamide precursor | Raney Ni | H₂ (50 psi), EtOH | 4-Amino-benzamide derivative | 91% |
| 3-Nitro-pyridyl analog | Pd/C | H₂ (30 psi), THF | 3-Amino-pyridyl derivative | 87% |
Reduction proceeds quantitatively without affecting the amide bond .
Stability Profile
| Parameter | Value | Conditions |
|---|---|---|
| Thermal decomposition | 220–225°C | TGA analysis |
| pH Stability | Stable: pH 3–8 | 25°C, 24h |
| Photodegradation | <5% degradation | UV 254 nm, 48h |
The hydrochloride salt demonstrates superior stability compared to free base forms .
Scientific Research Applications
Pharmaceutical Development
N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride is being researched as a lead compound in drug development. Its structural characteristics suggest potential interactions with biological targets, such as enzymes and receptors involved in disease processes. Notably, initial studies indicate that this compound may exhibit antitumor and antimicrobial properties, which are crucial for developing new therapeutic agents.
Research has indicated that this compound may function as a histone deacetylase inhibitor . This class of compounds plays a significant role in regulating gene expression and has implications for cancer treatment and other diseases associated with abnormal gene regulation. The compound's ability to modify histone acetylation states can potentially lead to altered gene expression profiles, which may be beneficial in treating various malignancies.
Case Studies
- Antitumor Activity : In preliminary studies, the compound has shown promise in inhibiting tumor cell proliferation. For instance, specific assays demonstrated significant reductions in cell viability in cancer cell lines treated with this compound compared to untreated controls.
- Antimicrobial Effects : The compound's antimicrobial properties were evaluated against several bacterial strains, revealing effective inhibition at certain concentrations, thus suggesting potential use as an antimicrobial agent.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step chemical reactions. These methods can include:
- Amide Formation : The reaction between an appropriate amine and carboxylic acid derivative to form the amide bond.
- Electrophilic Substitution : Utilizing the pyridine ring for further modifications to enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The diethylaminoethyl and pyridylmethyl groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Procainamide Hydrochloride (4-Amino-N-(2-diethylaminoethyl)benzamide hydrochloride)
- Structure: Contains a 4-amino substituent on the benzamide ring and a diethylaminoethyl side chain.
- Synthesis: Prepared via acetylation of p-amino-N-(2-diethylaminoethyl)benzamide, followed by HCl salt formation .
- Properties : Molecular weight 271.79 g/mol; used as an antiarrhythmic agent.
Metoclopramide Hydrochloride (4-Amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide)
- Structure: Features 4-amino, 5-chloro, and 2-methoxy substituents on the benzamide ring.
- Function : Dopamine D2 receptor antagonist; used as an antiemetic.
- Comparison : The chloro and methoxy groups enhance electron-withdrawing effects, increasing stability and receptor affinity compared to the target compound’s pyridylmethyl group .
Compound III (2,5-Bis(trifluoroethoxy)-N-(2-pyridylmethyl)benzamide Hydrochloride)
- Structure : Includes trifluoroethoxy groups at positions 2 and 5 of the benzamide ring.
- Synthesis: Prepared via azeotropic condensation of 2,5-bis(trifluoroethoxy)benzoic acid with 2-aminomethyl pyridine .
- Comparison: The trifluoroethoxy groups increase metabolic stability but reduce aqueous solubility compared to the diethylaminoethyl chain in the target compound .
N-(2-Aminoethyl)-2,4-dichloro-N-substituted Benzamide Hydrochlorides (Compounds 12–17)
- Structure: 2,4-Dichloro substituents on the benzamide ring with varied aryl groups (e.g., dichlorophenyl, chlorophenoxyphenyl).
- Activity: Potent inhibitors of Trypanosoma brucei (IC₅₀ values < 1 μM).
- Comparison : The dichloro substituents enhance antiparasitic activity but may increase toxicity compared to the target compound’s pyridylmethyl group .
Heterocyclic Benzamide Derivatives (Compounds 6a and 6b)
- Structure : Pyridyl or thiophenyl substituents on the benzamide ring.
- Properties : Melting points range 180–220°C; high purity confirmed by NMR and MS.
- Comparison : The pyridyl group’s position (meta vs. para) influences crystallinity and solubility, analogous to the target compound’s 2-pyridylmethyl group .
Physical Properties
Biological Activity
N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride is a compound with significant pharmacological potential, particularly in the realms of neuropharmacology and oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structural features include:
- Diethylaminoethyl Group : Enhances solubility and potential interactions with neurotransmitter systems.
- Pyridylmethyl Group : Suggests interactions with various receptors, particularly those involved in neuropharmacological responses.
The compound's unique arrangement may influence its biological activity, making it a candidate for further research in targeted therapies.
Research indicates that this compound may interact with several biological targets:
- Neurotransmitter Receptors : The compound shows potential for modulating acetylcholine and other amine receptors, which could be beneficial in treating neurological disorders.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, possibly through mechanisms that involve apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : There are indications that it may possess antimicrobial activity, although specific pathways and efficacy are still under investigation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuropharmacological | Modulates neurotransmitter systems; potential treatment for neurological disorders. |
| Antitumor | Exhibits properties that may inhibit tumor growth; specific mechanisms need further exploration. |
| Antimicrobial | Initial findings suggest activity against certain pathogens; requires more detailed studies. |
Case Studies and Experimental Evidence
- Neuropharmacological Studies : In vitro experiments have demonstrated that this compound can enhance neurotransmitter release in neuronal cultures, suggesting a role in synaptic modulation.
- Antitumor Efficacy : In a study examining various benzamide derivatives, this compound was shown to significantly reduce cell viability in cancer cell lines, indicating its potential as an antitumor agent.
- Antimicrobial Activity : A preliminary screening revealed that this compound exhibits inhibitory effects against several bacterial strains, warranting further investigation into its mechanism of action and potential clinical applications.
Q & A
Q. Basic
- 1H NMR (300 MHz, d6-DMSO) : Key signals include aromatic protons (δ 6.9–8.5 ppm), ethylenic protons (δ 3.3–4.3 ppm), and diethylamino groups (δ 1.1–2.2 ppm). For example, compound 5 () shows distinct methyl group signals at δ 2.21 ppm.
- ESI MS : Molecular ion peaks (e.g., m/z 323.7 [M+H]+) and fragmentation patterns confirm molecular weight and structural motifs.
- HPLC : Resolves isomeric impurities (e.g., reports 51% and 90% yields for two isomers after HPLC purification) .
How can solubility and crystallinity be optimized during purification?
Q. Basic
- Recrystallization : Use hot isopropanol for high-purity HCl salt formation. For example, describes dissolving the crude product in hot isopropanol, followed by cooling to precipitate crystals.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while non-polar solvents (e.g., acetone) aid in salt precipitation .
What pharmacological targets are hypothesized for this compound based on structural analogs?
Basic
Structural analogs (e.g., N-(2-aminoethyl)-2,4-dichloro-N-substituted benzamides) exhibit potent inhibitory activity against Trypanosoma brucei (IC50 < 1 µM), suggesting potential targeting of parasitic enzymes or membrane proteins. The diethylaminoethyl and pyridylmethyl groups may enhance cellular uptake and binding to heme-containing targets .
How do structural modifications influence biological activity and selectivity?
Q. Advanced
- Substituent Effects : Chloro groups at the 2- and 4-positions on the benzamide (e.g., compound 12 ) improve T. brucei inhibition compared to methoxy or fluorophenyl analogs (e.g., compound 14 ).
- Aminoalkyl Chain : Extending the ethylenediamine chain reduces activity, while diethylaminoethyl groups enhance lipophilicity and membrane penetration.
- Pyridyl vs. Phenyl : The 2-pyridylmethyl moiety may engage in hydrogen bonding or π-π stacking with target proteins, as seen in kinase inhibitors .
What strategies resolve contradictions in biological activity data across similar analogs?
Q. Advanced
- Systematic SAR : Test analogs with incremental modifications (e.g., halogen position, chain length) to isolate critical pharmacophores. For example, shows 98% yield for compound 12 (2,4-dichlorophenyl) vs. 54% for 14 (3-chloro-4-fluorophenyl), correlating with steric and electronic effects.
- Statistical Modeling : Use multivariate analysis to disentangle substituent contributions (e.g., Hammett σ values for electronic effects) .
How can reaction conditions be optimized to improve yield and scalability?
Q. Advanced
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., uses ice-cooled chloroform for acetyl chloride addition).
- Catalyst Screening : Palladium on carbon () or acidic/basic catalysts may accelerate deprotection or coupling steps.
- Microwave Assistance : Reduce reaction times for Boc deprotection or amide bond formation .
What comparative analyses exist between this compound and its non-pyridyl analogs?
Q. Advanced
- Bioactivity : Pyridyl-containing analogs (e.g., compound 16 ) show 10-fold higher T. brucei inhibition than phenyl analogs (e.g., compound 21 ) due to enhanced target binding.
- Physicochemical Properties : The pyridyl group increases water solubility (logP ~1.2) compared to hydrophobic phenyl derivatives (logP ~2.5), as seen in for procainamide analogs .
How stable is the compound under varying pH and temperature conditions?
Q. Advanced
- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >10), releasing the free base ().
- Thermal Stability : Decomposition occurs above 190°C (melting point range: 190–193°C), necessitating storage at –20°C for long-term stability .
What methodologies assess toxicity and off-target effects in preclinical studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
